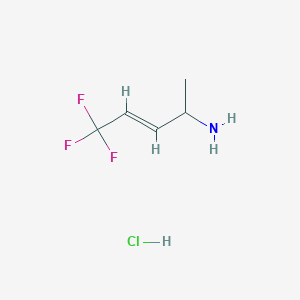

(E)-5,5,5-Trifluoropent-3-en-2-amine;hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(E)-5,5,5-trifluoropent-3-en-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c1-4(9)2-3-5(6,7)8;/h2-4H,9H2,1H3;1H/b3-2+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJNCNYHUVQAKQ-SQQVDAMQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the selective difluoromethylation and monofluoromethylation of precursor compounds . This process can be carried out using nucleophilic, electrophilic, and free radical fluorination reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorine species. The process often requires stringent safety measures due to the highly reactive nature of fluorine.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-5,5,5-Trifluoropent-3-en-2-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Fluorinated compounds often undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction could produce fluorinated amines or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of (E)-5,5,5-Trifluoropent-3-en-2-amine;hydrochloride as an anticancer agent. The compound exhibits significant growth inhibition against various cancer cell lines. For instance, in a study evaluating newer N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, derivatives of this compound showed percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines such as SNB-19 and OVCAR-8 .

Table 1: Anticancer Efficacy of this compound Derivatives

| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |

|---|---|---|

| Compound 6h | SNB-19 | 86.61 |

| Compound 6h | OVCAR-8 | 85.26 |

| Compound 6h | NCI-H40 | 75.99 |

1.2 Alzheimer's Disease Research

The compound has also been investigated for its potential role in treating Alzheimer's disease. Research indicates that compounds similar to this compound exhibit strong inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's therapy . The ability to inhibit these enzymes may help in mitigating the symptoms associated with the disease by preventing the breakdown of acetylcholine.

Synthetic Organic Chemistry Applications

2.1 Catalysis

In synthetic organic chemistry, this compound serves as a valuable intermediate in various catalytic reactions. Its trifluoromethyl group enhances reactivity and selectivity in reactions such as C–H trifluoroalkylation and fluoroarylation processes . These reactions are essential for developing new materials and pharmaceuticals.

Table 2: Catalytic Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| C–H Trifluoroalkylation | Utilizes copper catalysts for efficient synthesis | |

| Fluoroarylation | Facilitates the introduction of fluoroaryl groups |

Case Studies

Case Study 1: Anticancer Activity Assessment

A comprehensive evaluation was conducted by the National Cancer Institute to assess the anticancer activity of compounds derived from this compound. The study utilized a single-dose assay across a panel of approximately sixty cancer cell lines. The results indicated that several derivatives exhibited significant antitumor activity with low IC50 values .

Case Study 2: Alzheimer’s Disease Inhibition Studies

In a study focusing on Alzheimer's disease treatment strategies, derivatives of this compound were synthesized and tested for their ability to inhibit AChE and BChE. The results demonstrated that these compounds not only inhibited enzyme activity effectively but also showed potential for blocking Aβ aggregation—an important factor in Alzheimer's pathology .

Wirkmechanismus

The mechanism of action of (E)-5,5,5-Trifluoropent-3-en-2-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features and Substitutents

The compound’s defining features include:

- Trifluoromethyl groups : Enhance electronegativity and steric bulk.

- (E)-configured double bond : Reduces conformational flexibility compared to (Z)-isomers.

- Amine hydrochloride salt : Improves solubility in polar solvents.

Table 1: Structural Comparison with Analogs

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in (E)-5,5,5-Trifluoropent-3-en-2-amine HCl increases logP compared to non-fluorinated analogs but reduces it relative to aromatic trifluoromethyl derivatives (e.g., (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine HCl) due to the aliphatic chain .

- Solubility : The hydrochloride salt improves aqueous solubility, a feature shared with other amine salts like the oxadiazole derivative in .

- Thermal Stability : The (E)-configuration may enhance stability compared to (Z)-isomers, as seen in similar enamine systems .

Reactivity and Pharmacological Potential

- Electrophilic Reactivity : The enamine double bond may act as a Michael acceptor, a trait observed in fluorinated enamines used in kinase inhibitors .

- Metabolic Resistance : Trifluoromethyl groups reduce cytochrome P450-mediated oxidation, a feature leveraged in drug design .

- Lack of Direct Data: No in vivo or clinical studies are reported for the target compound.

Biologische Aktivität

(E)-5,5,5-Trifluoropent-3-en-2-amine;hydrochloride is a compound of interest in medicinal chemistry due to its unique trifluoromethyl group and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a trifluoromethyl group, which significantly influences its lipophilicity and biological interactions. Its molecular structure can be represented as follows:

The biological activity of this compound is primarily linked to its role as a potential inhibitor of various enzymes and receptors. Studies have shown that compounds with similar structures can exhibit inhibitory effects on cholinesterases and other enzymes involved in neurodegenerative diseases, such as Alzheimer's disease.

Inhibition of Acetylcholinesterase (AChE)

Research indicates that compounds with a trifluoromethyl group can enhance the inhibition of AChE, which is crucial for the treatment of Alzheimer's disease. The mechanism involves binding to both the catalytic active site and the peripheral anionic site (PAS) of AChE, leading to reduced acetylcholine hydrolysis and potential modulation of β-amyloid aggregation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Inhibition of AChE | 0.24 - 0.34 | |

| Inhibition of Butyrylcholinesterase (BChE) | 0.036 - 0.0745 | |

| Antioxidant Activity (ABTS Test) | High | |

| Metal Chelating Ability | Yes |

Study on Neuroprotective Effects

In a study examining neuroprotective agents against Alzheimer’s disease, derivatives of this compound were tested for their ability to inhibit AChE and BChE. The results indicated that these compounds not only inhibited enzyme activity but also demonstrated significant antioxidant properties, suggesting a dual mechanism beneficial for neuroprotection .

Synthesis and Evaluation

The synthesis of this compound involved various chemical transformations that preserved its trifluoromethyl functionality. The synthesized compounds were evaluated for their biological activities using in vitro assays that confirmed their efficacy as enzyme inhibitors .

Q & A

Q. Basic

- NMR : and NMR confirm structure and purity (e.g., δ ~4.5 ppm for vinyl protons, −70 ppm for CF).

- HPLC-MS : Validates molecular weight (MW: 205.65 g/mol) and detects impurities.

- Elemental Analysis : Verifies C, H, N, and Cl content (e.g., CHClFN) .

How do reaction conditions influence the stereochemical outcome of the synthesis?

Advanced

Steric and electronic factors control E/Z selectivity. Polar aprotic solvents (e.g., DMF) favor thermodynamic control (E-isomer due to reduced steric hindrance), while kinetic pathways may yield Z-isomers. Catalytic additives (e.g., Lewis acids) can modulate selectivity .

What strategies resolve contradictions in biological activity data between this compound and its analogs?

Q. Advanced

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., CF vs. CH) on target binding.

- Docking Simulations : Use software like MOE to predict binding modes and affinity differences.

- Orthogonal Assays : Validate results across multiple platforms (e.g., SPR, fluorescence polarization) .

What computational tools predict the pharmacokinetic properties of this compound?

Q. Advanced

- ADMET Predictors : Tools like SwissADME estimate bioavailability, logP (~2.1), and blood-brain barrier permeability.

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability.

- QSAR Models : Corrogate fluorination effects on solubility and toxicity .

How can researchers optimize enzymatic inhibition assays using this compound?

Q. Advanced

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).

- IC Titration : Vary compound concentration (1 nM–100 µM) under standardized pH and temperature.

- Fluorescent Probes : Label enzymes to monitor real-time inhibition via fluorescence quenching .

What are the challenges in synthesizing enantiomerically pure (E)-isomers?

Advanced

Chiral resolution via chiral HPLC or enzymatic kinetic resolution is often required. Asymmetric synthesis using chiral catalysts (e.g., BINAP-metal complexes) can directly yield enantiopure product but requires optimization of ee (%) .

How does fluorination impact the compound’s reactivity in nucleophilic reactions?

Advanced

The CF group is electron-withdrawing, reducing amine nucleophilicity. However, the α,β-unsaturated system enables conjugate addition reactions. Kinetic studies (e.g., monitoring reaction rates with thiols) quantify this effect .

What protocols ensure safe handling of this hydrochloride salt in the lab?

Q. Basic

- Use PPE (gloves, goggles) to prevent irritation.

- Store in anhydrous conditions (desiccator) to avoid hydrolysis.

- Neutralize waste with 1 M NaOH before disposal .

How can crystallography aid in understanding this compound’s solid-state behavior?

Advanced

Single-crystal X-ray diffraction reveals packing motifs (e.g., hydrogen-bonding networks between NH and Cl), melting point correlations, and stability under humidity. Synchrotron radiation improves resolution for small crystals .

What are the limitations of using 19F^{19}\text{F}19F NMR for purity assessment?

Q. Advanced

- Signal Broadening : Due to quadrupolar relaxation in impure samples.

- Solvent Artifacts : Trifluoroethanol contaminants mimic CF signals.

- Quantification : Requires internal standards (e.g., CF) for accurate integration .

How do researchers validate target engagement in cellular assays?

Q. Advanced

- Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization upon compound binding.

- BRET/FRET : Detect real-time interactions in live cells.

- Knockdown Controls : siRNA silencing confirms on-target effects .

What synthetic alternatives exist for introducing the trifluoromethyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.